A Technical Guide to PBFI: The Ratiometric Fluorescent Indicator for Intracellular Potassium
A Technical Guide to PBFI: The Ratiometric Fluorescent Indicator for Intracellular Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium-binding benzofuran isophthalate (PBFI) is a fluorescent dye extensively utilized in cellular biology and drug development to measure the concentration of intracellular potassium ions (K⁺)[1]. As a ratiometric indicator, PBFI offers significant advantages for quantitative analysis by minimizing the impact of experimental variables such as dye concentration, photobleaching, and cell thickness[2][3]. This guide provides a comprehensive technical overview of PBFI, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application.
PBFI itself is a membrane-impermeable molecule. For intracellular applications, its acetoxymethyl (AM) ester derivative, PBFI-AM, is used. PBFI-AM is a cell-permeable compound that, once inside the cell, is cleaved by intracellular esterases to release the active, membrane-impermeant PBFI probe.
Mechanism of Action
PBFI's utility as a potassium indicator lies in the spectral shift it undergoes upon binding to K⁺ ions. This ratiometric behavior allows for the determination of intracellular K⁺ concentration by measuring the ratio of fluorescence intensities at two different excitation wavelengths.
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K⁺-free PBFI: When not bound to potassium, PBFI is optimally excited at approximately 380 nm[2][3].
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K⁺-bound PBFI: Upon binding to potassium, the excitation maximum of PBFI shifts to a shorter wavelength, around 340 nm[2][3].
The fluorescence emission for both forms is typically measured at around 505 nm[2][3]. By calculating the ratio of the fluorescence intensity at 340 nm to that at 380 nm, a quantitative measure of the intracellular K⁺ concentration can be obtained after proper calibration.
Quantitative Data
Photophysical Properties
| Property | Value | Reference |
| Excitation Wavelength (K⁺-bound) | ~340 nm | [2][3] |
| Excitation Wavelength (K⁺-free) | ~380 nm | [2][3] |
| Emission Wavelength | ~505 nm | [2][3] |
| Fluorescence Quantum Yield (Φ) | Not Reported | |
| Molar Extinction Coefficient (ε) | Not Reported |
Binding and Selectivity
| Property | Value | Reference |
| Dissociation Constant (Kd) for K⁺ | ~4-5 mM | |
| Selectivity | 1.5 times more selective for K⁺ over Na⁺ | [2][3] |
Experimental Protocols
Preparation of PBFI-AM Stock Solution
Objective: To prepare a concentrated stock solution of PBFI-AM for loading into cells.
Materials:
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PBFI-AM
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Anhydrous Dimethyl sulfoxide (DMSO)
Protocol:
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Allow the vial of PBFI-AM and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
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Prepare a stock solution of PBFI-AM at a concentration of 1-10 mM in anhydrous DMSO. For example, to make a 1 mM stock solution from a 50 µg vial of PBFI-AM (MW: ~1171 g/mol ), add approximately 42.7 µL of DMSO.
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Vortex the solution thoroughly to ensure the PBFI-AM is completely dissolved.
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Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Cell Loading with PBFI-AM
Objective: To load live cells with PBFI-AM for subsequent measurement of intracellular K⁺.
Materials:
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PBFI-AM stock solution (from 4.1)
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Pluronic F-127 (20% solution in DMSO)
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Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
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Probenecid (optional, to prevent dye extrusion)
Protocol:
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Prepare a loading buffer by diluting the PBFI-AM stock solution into HBSS to a final concentration of 2-10 µM.
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To aid in the dispersion of the nonpolar PBFI-AM in the aqueous loading buffer, add an equal volume of 20% Pluronic F-127 solution to the PBFI-AM stock solution before diluting it in the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
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(Optional) To inhibit the activity of organic anion transporters that can extrude the dye from the cells, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
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Remove the cell culture medium and wash the cells once with HBSS.
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Add the PBFI-AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.
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After incubation, wash the cells twice with fresh HBSS to remove any extracellular dye.
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Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the PBFI-AM to PBFI.
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The cells are now ready for fluorescence imaging.
In Situ Calibration of PBFI
Objective: To generate a calibration curve to correlate the PBFI fluorescence ratio with the intracellular K⁺ concentration. This is a critical step for accurate quantification.
Materials:
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PBFI-loaded cells (from 4.2)
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Calibration buffers with varying known K⁺ concentrations (and corresponding Na⁺ concentrations to maintain osmolarity).
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Ionophores (e.g., a combination of nigericin and valinomycin) to equilibrate intracellular and extracellular K⁺ concentrations.
Protocol:
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Prepare a series of calibration buffers with known K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). Maintain a constant total concentration of K⁺ and Na⁺ (e.g., 150 mM) to preserve osmolarity.
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Add a mixture of nigericin (e.g., 5-10 µM) and valinomycin (e.g., 5-10 µM) to each calibration buffer. These ionophores will permeabilize the cell membrane to K⁺ and H⁺, allowing the intracellular K⁺ concentration to equilibrate with the extracellular concentration.
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Expose the PBFI-loaded cells to each calibration buffer sequentially, starting from the lowest K⁺ concentration.
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For each calibration point, acquire fluorescence images at excitation wavelengths of 340 nm and 380 nm (with emission at 505 nm).
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Calculate the ratio of the fluorescence intensities (F340/F380) for several cells at each K⁺ concentration.
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Plot the average fluorescence ratio against the corresponding K⁺ concentration to generate a calibration curve.
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Fit the data to a suitable equation (e.g., the Grynkiewicz equation) to determine the parameters needed to convert experimental ratios to K⁺ concentrations.
Visualizations
PBFI-AM Loading and Activation Workflow
Caption: Workflow of PBFI-AM loading and activation within a cell.
Ratiometric Measurement Principle
Caption: Principle of ratiometric potassium measurement using PBFI.
